molecular formula C3H7FO4S B14306619 Ethoxymethyl sulfurofluoridate CAS No. 114310-76-8

Ethoxymethyl sulfurofluoridate

Cat. No.: B14306619
CAS No.: 114310-76-8
M. Wt: 158.15 g/mol
InChI Key: RJAHKDNGWDWUKJ-UHFFFAOYSA-N
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Description

Ethoxymethyl sulfurofluoridate is a sulfur-based organofluorine compound characterized by a sulfurofluoridate group (-SO₂F) attached to an ethoxymethyl moiety (-OCH₂CH₃). Sulfurofluoridates are known for their reactivity in nucleophilic substitution or cross-coupling reactions due to the electrophilic sulfur center and the leaving-group capability of the fluoride ion .

Properties

CAS No.

114310-76-8

Molecular Formula

C3H7FO4S

Molecular Weight

158.15 g/mol

IUPAC Name

fluorosulfonyloxymethoxyethane

InChI

InChI=1S/C3H7FO4S/c1-2-7-3-8-9(4,5)6/h2-3H2,1H3

InChI Key

RJAHKDNGWDWUKJ-UHFFFAOYSA-N

Canonical SMILES

CCOCOS(=O)(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethoxymethyl sulfurofluoridate typically involves the reaction of ethoxymethyl alcohol with sulfuryl fluoride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent quality of the product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound .

Mechanism of Action

Ethoxymethyl sulfurofluoridate can be compared with other sulfonyl fluorides, such as:

  • Methanesulfonyl fluoride
  • Ethanesulfonyl fluoride
  • Benzenesulfonyl fluoride

Uniqueness: this compound stands out due to its ethoxymethyl group, which imparts unique reactivity and selectivity in chemical reactions . This makes it a valuable compound in various applications where other sulfonyl fluorides may not be as effective .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethoxymethyl sulfurofluoridate with structurally or functionally related compounds, focusing on molecular properties, reactivity, and biological activity.

Table 1: Structural and Functional Comparison of Sulfurofluoridates and Analogs

Compound Name Molecular Formula Key Properties/Applications Biological Activity (if applicable) Reference
This compound Not explicitly provided Hypothesized reactivity in sulfation/fluorination; potential intermediate in drug synthesis Not reported in evidence Inferred
[1,1'-Biphenyl]-4-yl sulfurofluoridate C₁₂H₉FO₃S Solid (mp data not provided); used in synthesis of N-acyl sulfamates No direct biological data
p-Tolyl sulfurofluoridate C₇H₇FO₃S Colorless oil; high yield (85%) in synthesis No direct biological data
4-Methoxyphenyl sulfurofluoridate C₇H₇FO₄S Colorless oil; high yield (92%) in synthesis No direct biological data
2-Fluorophenyl sulfurofluoridate C₆H₄F₂O₃S Synthesized via Pd/NBE-mediated reactions No direct biological data
Salvinorin B ethoxymethyl ether C₂₃H₃₀O₈ High κ-opioid receptor (KOP) affinity (Ki=0.32 nM) Potent agonist (EC₅₀=0.14 nM)

Key Observations

Structural Influence on Physical State: Aryl sulfurofluoridates (e.g., [1,1'-Biphenyl]-4-yl) are solids, while simpler derivatives (e.g., p-Tolyl, 4-Methoxyphenyl) are oils.

Reactivity and Synthetic Utility :

  • Sulfurofluoridates are versatile electrophiles. For example, [1,1'-Biphenyl]-4-yl sulfurofluoridate reacts with potassium trimethylsilyloxyl imidates to form N-acyl sulfamates . This compound may similarly participate in nucleophilic substitutions, with the ethoxymethyl group modulating electronic effects (e.g., electron-donating via the ether oxygen) compared to electron-withdrawing substituents (e.g., nitro groups in 2-Methyl-4-nitrophenyl sulfurofluoridate) .

Biological Activity: While sulfurofluoridates in the evidence lack direct biological data, the ethoxymethyl ether substituent in salvinorin B analogs demonstrates enhanced KOP receptor binding (Ki=0.32 nM) and potency (EC₅₀=0.14 nM) compared to methoxymethyl or unmodified analogs .

Comparison with Phosphonofluoridates: Phosphonofluoridates (e.g., Ethyl methylphosphonofluoridate, CAS 673-97-2) share similar leaving-group chemistry but differ in central atom (P vs. S). Phosphonofluoridates are often more hydrolytically stable, whereas sulfurofluoridates may exhibit faster reactivity due to sulfur’s higher electronegativity .

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